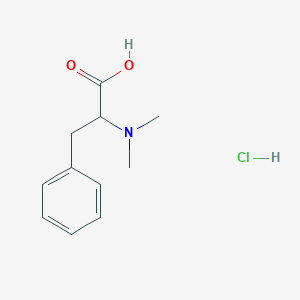
2-(5-Cyano-2-methylpyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Cyano-2-methylpyridin-3-yl)acetic acid is an organic compound with the molecular formula C9H8N2O2 It is a derivative of pyridine, featuring a cyano group at the 5-position and a methyl group at the 2-position of the pyridine ring, along with an acetic acid moiety attached to the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyano-2-methylpyridin-3-yl)acetic acid can be achieved through several methods. One common approach involves the cyanoacetylation of 2-methylpyridine derivatives. The reaction typically involves the treatment of 2-methylpyridine with cyanoacetic acid under acidic or basic conditions to introduce the cyano group at the desired position. The reaction is followed by oxidation to convert the intermediate to the final acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyanoacetylation processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyano-2-methylpyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-(5-Cyano-2-methylpyridin-3-yl)acetic acid has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential drugs for treating diseases such as cancer and cardiovascular disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds with biological activity.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Biological Research: The compound’s derivatives may exhibit biological activity, making it useful in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Cyano-2-methylpyridin-3-yl)acetic acid depends on its specific application. In pharmaceutical research, the compound may act by interacting with molecular targets such as enzymes or receptors. The cyano group and acetic acid moiety can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence the compound’s biological activity. The exact pathways and targets involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2-(5-Cyanopyridin-3-yl)acetic acid: Similar structure but lacks the methyl group at the 2-position.
2-(5-Methylpyridin-2-yl)acetic acid: Similar structure but lacks the cyano group at the 5-position.
2-(5-Cyano-2-methylpyridin-3-yl)acetamide: Similar structure but with an amide group instead of the acetic acid moiety.
Uniqueness
2-(5-Cyano-2-methylpyridin-3-yl)acetic acid is unique due to the presence of both the cyano and methyl groups on the pyridine ring, along with the acetic acid moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-(5-cyano-2-methylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O2/c1-6-8(3-9(12)13)2-7(4-10)5-11-6/h2,5H,3H2,1H3,(H,12,13) |
InChI Key |
UMXOWXGYMWAYRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C#N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 4-(2-((1,10b-dihydropyrazolo[1,5-c]quinazolin-5-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B12970747.png)
![Pyrazolo[1,5-a]pyridine-4-carboxamide](/img/structure/B12970750.png)








